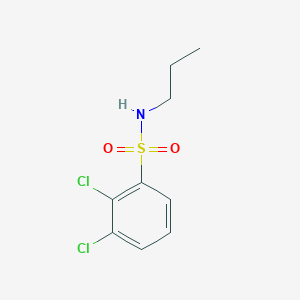
2,3-dichloro-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a propyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-propylbenzenesulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2,3-Dichloro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
科学的研究の応用
2,3-Dichloro-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 2,3-dichloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme activity. The exact molecular pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-N-methylbenzenesulfonamide
- 2,3-Dichloro-N-ethylbenzenesulfonamide
- 2,3-Dichloro-N-butylbenzenesulfonamide
Uniqueness
2,3-Dichloro-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets .
特性
分子式 |
C9H11Cl2NO2S |
|---|---|
分子量 |
268.16 g/mol |
IUPAC名 |
2,3-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 |
InChIキー |
MQTJZJZCCIZKSJ-UHFFFAOYSA-N |
正規SMILES |
CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
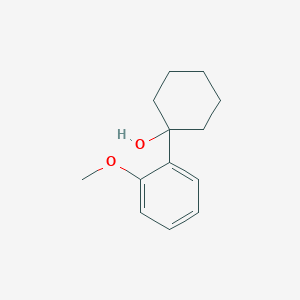
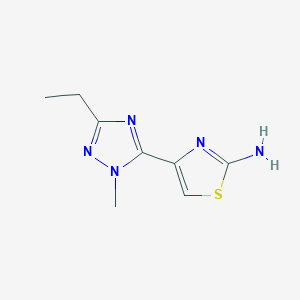
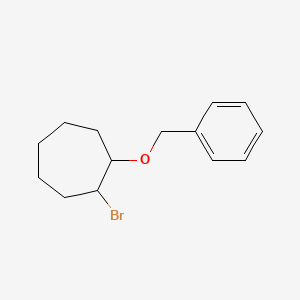

![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)
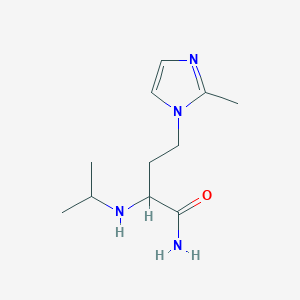

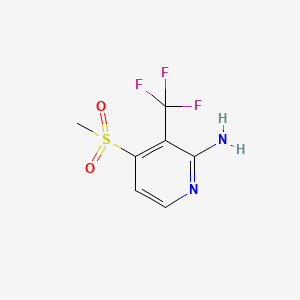
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide](/img/structure/B13633949.png)
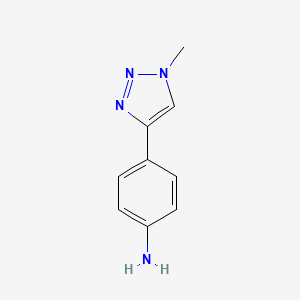
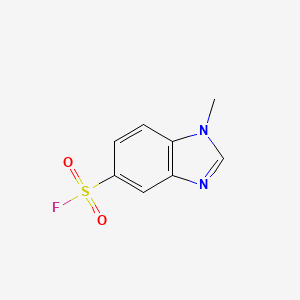
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)

